molecular formula C10H8ClNO2 B11722010 Ethyl 4-chloro-3-cyanobenzoate

Ethyl 4-chloro-3-cyanobenzoate

Cat. No.: B11722010
M. Wt: 209.63 g/mol
InChI Key: XVKUSKQJRYFEHQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-cyanobenzoate is a benzoate ester derivative featuring a chloro substituent at the para-position (C4) and a cyano group at the meta-position (C3) on the aromatic ring. This compound is likely utilized in synthetic organic chemistry and agrochemical research due to the electron-withdrawing effects of the chloro and cyano groups, which enhance electrophilic reactivity and stability.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

ethyl 4-chloro-3-cyanobenzoate

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3

InChI Key

XVKUSKQJRYFEHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-cyanobenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-3-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 3-cyanobenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the para position relative to the cyano group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Ethyl 4-chloro-3-aminobenzoate.

    Hydrolysis: 4-chloro-3-cyanobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-3-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-cyanobenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

Structural Analogues from the Benzoate Ester Family

The following table compares Ethyl 4-chloro-3-cyanobenzoate with structurally related ethyl benzoate derivatives identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Ethyl 4-cyanobenzoate C4-CN C₁₀H₉NO₂ 175.18 Intermediate in organic synthesis
Ethyl 4-chlorocinnamate C4-Cl, conjugated double bond C₁₁H₁₁ClO₂ 210.66 Potential agrochemical precursor
Ethyl 4-fluorobenzoate C4-F C₉H₉FO₂ 168.16 Solubility studies, electronics
Ethyl 4-iodobenzoate C4-I C₉H₉IO₂ 276.07 Radiolabeling, heavy atom effect
Ethyl 4-hydroxy-3-iodobenzoate C4-OH, C3-I C₁₀H₁₁IO₃ 306.10 Bioactive compound derivatives
This compound C4-Cl, C3-CN C₁₀H₈ClNO₂ ~209.63 Hypothesized use in pesticides or pharmaceuticals

Key Observations :

  • Substituent Effects: The chloro group at C4 increases molecular weight and lipophilicity compared to Ethyl 4-cyanobenzoate .
  • Reactivity: The combined electron-withdrawing effects of Cl and CN may make this compound more reactive in nucleophilic aromatic substitution than mono-substituted analogues like Ethyl 4-fluorobenzoate.
  • Biological Activity: Similar compounds, such as Ethyl 4-chlorocinnamate, are precursors in agrochemicals , while chlorobenzilate (Ethyl 4,4'-dichlorobenzilate) is a known acaricide .

Comparison with Non-Benzoate Ethyl Esters

Ethyl esters with heterocyclic or aliphatic backbones exhibit divergent properties:

Compound Name Key Features Applications References
Carfentrazone ethyl ester (dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorobenzenepropanoate Fluorinated triazole derivative Herbicide
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Thiadiazole ring Antibacterial agents
Ethyl 4-cyclopropylbenzoate Cyclopropyl group Polymer additives

Key Differences :

  • Heterocyclic Influence : Thiadiazole or triazole rings (e.g., carfentrazone) confer specific biological activities (herbicidal, antibacterial) distinct from benzoate derivatives.
  • Aliphatic vs. Aromatic Backbones : Ethyl 4-cyclopropylbenzoate’s aliphatic substituent reduces aromatic reactivity, favoring applications in materials science over pharmaceuticals .

Biological Activity

Ethyl 4-chloro-3-cyanobenzoate is an organic compound characterized by its unique chemical structure, which includes a chloro substituent and a cyano group on the aromatic ring. This structural arrangement contributes to its notable biological activities, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, enzyme inhibition capabilities, and potential applications.

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : Approximately 209.63 g/mol

The presence of functional groups enhances the compound's reactivity and biological activity. The chlorine atom and cyano group are particularly significant in influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound could be developed as a potential antimicrobial agent for therapeutic applications .

Anti-inflammatory Effects

This compound has also shown promise in exhibiting anti-inflammatory properties. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. Further pharmacological investigations are needed to confirm these effects and elucidate the underlying mechanisms .

Enzyme Inhibition

The compound interacts with biological systems primarily through enzyme inhibition. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can have significant implications for drug interactions and metabolic pathways, highlighting the need for careful consideration when using this compound in pharmacological contexts .

Study on Antimicrobial Activity

A study conducted by researchers at Kyoto University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent.

Anti-inflammatory Mechanism Exploration

In another study, researchers explored the anti-inflammatory mechanisms of this compound using an animal model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers in treated animals compared to controls, suggesting that the compound may modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaSimilarity Index
Mthis compoundC₉H₆ClN₁O₂0.94
Ethyl 2-chloro-4-cyanobenzoateC₉H₇ClN₁O₂0.90
Methyl 4-chloro-2-cyanobenzoateC₉H₆ClN₁O₂0.92
Methyl 3-chloro-4-cyanobenzoateC₉H₆ClN₁O₂0.88

This table highlights how this compound compares structurally with other similar compounds, emphasizing its unique properties that contribute to its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethyl 4-chloro-3-cyanobenzoate, and how do they address structural ambiguity?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with a C18 column (methanol/water mobile phase) to assess purity. Retention times can differentiate between structural isomers like this compound and its ortho-substituted analogs .
  • NMR Spectroscopy : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the substitution pattern. The cyano group (δ115120\delta \sim 115-120 ppm in 13C^{13}\text{C}) and ester carbonyl (δ165170\delta \sim 165-170 ppm) are critical markers. Compare with reference spectra for disambiguation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C10_{10}H7_{7}ClNO2_{2}) and detects fragmentation patterns indicative of the chloro-cyano substituents.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved N95 mask) is required if handling powders to avoid inhalation .
  • Ventilation : Work in a fume hood with >0.5 m/s airflow to mitigate vapor exposure. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek immediate medical attention .

Q. What synthetic routes are documented for this compound, and what are their limitations?

  • Methodological Answer :

  • Cyano Group Introduction : React 4-chloro-3-bromobenzoic acid with CuCN in DMF at 120°C (Ullmann-type coupling), followed by esterification with ethanol/H2_2SO4_4. Yields are moderate (50-60%) due to competing hydrolysis .
  • Chlorination Post-Functionalization : Start with ethyl 3-cyanobenzoate and use Cl2_2/FeCl3_3 under controlled conditions. Regioselectivity challenges may require iterative TLC monitoring .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like 4-chloro-3-aminobenzoate derivatives?

  • Methodological Answer :

  • Catalytic Systems : Replace FeCl3_3 with Lewis acids like AlCl3_3 or ionic liquids (e.g., [BMIM]Cl) to enhance regioselectivity and reduce amine by-products.
  • Reaction Monitoring : Use in-situ FTIR to track nitrile group stability. Adjust reaction time/temperature dynamically to suppress reduction pathways .
  • Workup Protocol : Employ column chromatography (silica gel, ethyl acetate/hexane 1:4) to separate ester and amide derivatives. Confirm purity via melting point analysis (literature range: 85-87°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the electron-withdrawing effects of the cyano and ester groups. Calculate LUMO maps to identify reactive sites (e.g., C-4 chloro position) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction kinetics. Compare with experimental data (e.g., kobsk_{\text{obs}} for SNAr reactions) .

Q. How do conflicting reports on the compound’s thermal stability inform experimental design for high-temperature applications?

  • Methodological Answer :

  • TGA/DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min under N2_2) to identify decomposition thresholds. Literature reports suggest instability >200°C, but batch-dependent variations require validation .
  • Controlled Reflux Studies : Replicate high-temperature reactions (e.g., esterification) with inline GC-MS to detect decomposition products like HCN or chlorinated benzenes. Optimize reflux time to <4 hours .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points (e.g., 85-87°C vs. 90-92°C) for this compound?

  • Methodological Answer :

  • Recrystallization Solvent : Test purity via recrystallization in ethanol/water (80:20) vs. ethyl acetate/hexane. Differences in solvent polarity may explain polymorphic forms.
  • Interlaboratory Comparison : Collaborate with independent labs to standardize DSC protocols (e.g., heating rate, sample size). Publish raw data with uncertainty margins .

Applications in Pharmacological Research

Q. What mechanistic insights support the use of this compound as a precursor for bioactive molecules?

  • Methodological Answer :

  • SAR Studies : Modify the cyano group to amide or carboxylate functionalities to enhance binding to kinase targets (e.g., EGFR inhibitors). Compare IC50_{50} values in cell-based assays .
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate esterase-mediated hydrolysis. Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prolong half-life .

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